(1R,2S)-1-(Bromomethyl)-2-methylcyclopropane
Description
(1R,2S)-1-(Bromomethyl)-2-methylcyclopropane is a chiral cyclopropane derivative characterized by a bromomethyl (-CH₂Br) group and a methyl (-CH₃) group attached to adjacent carbons on the cyclopropane ring. Its stereochemistry (1R,2S) significantly influences its physical, chemical, and biological properties. Cyclopropane derivatives are widely studied due to their strained ring structure, which confers unique reactivity and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
51598-64-2 |
|---|---|
Molecular Formula |
C5H9Br |
Molecular Weight |
149.03 g/mol |
IUPAC Name |
(1R,2S)-1-(bromomethyl)-2-methylcyclopropane |
InChI |
InChI=1S/C5H9Br/c1-4-2-5(4)3-6/h4-5H,2-3H2,1H3/t4-,5-/m0/s1 |
InChI Key |
XOXUXLDFDIJSPF-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]1CBr |
Canonical SMILES |
CC1CC1CBr |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Methylcyclopropane
The most common synthetic route involves the selective bromination of 2-methylcyclopropane to introduce the bromomethyl group at the 1-position. This process typically proceeds via a radical bromination mechanism facilitated by:
- Reagents: Molecular bromine (Br2)
- Initiators: Radical initiators such as azobisisobutyronitrile (AIBN) or ultraviolet (UV) light to generate bromine radicals
- Solvents: Non-polar solvents like carbon tetrachloride (CCl4) or inert solvents to maintain reaction control
- Conditions: Controlled temperature (often 0–25°C) and inert atmosphere to minimize side reactions
This method yields the bromomethylated cyclopropane with stereochemical control favoring the (1R,2S) isomer under optimized conditions.
Cyclopropanation of Suitable Precursors Followed by Bromination
An alternative route involves:
- Step 1: Cyclopropanation of alkenes or allylic precursors using carbene or carbenoid intermediates generated in situ (e.g., from diazo compounds).
- Step 2: Subsequent bromination of the cyclopropane ring or side chains using brominating agents under mild conditions.
This method often employs catalysts such as transition metal complexes (e.g., Rh, Cu) to enhance stereoselectivity and yield.
Industrial Scale Preparation
For industrial production, continuous flow reactors are utilized to improve:
- Reaction control: Precise temperature and reagent concentration management
- Safety: Controlled handling of bromine and radical initiators
- Yield and Purity: Enhanced by optimized flow rates and reaction times
This approach is scalable and reproducible, facilitating the production of (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane with high stereochemical purity.
Reaction Mechanism Insights
| Step | Description | Key Features |
|---|---|---|
| Radical Initiation | Generation of bromine radicals by UV light or initiators | Formation of Br· radicals |
| Hydrogen Abstraction | Bromine radical abstracts hydrogen from methyl group adjacent to cyclopropane ring | Formation of cyclopropylmethyl radical |
| Radical Recombination | Radical intermediate reacts with bromine molecule to form bromomethyl substituent | Introduction of bromine at 1-position |
| Stereochemical Outcome | Radical intermediates favor (1R,2S) configuration under controlled conditions | Stereoselectivity influenced by steric and electronic factors |
Analytical Characterization During Preparation
To confirm the successful synthesis and stereochemical integrity of (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane, the following techniques are employed:
Comparative Summary of Preparation Routes
| Preparation Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Radical Bromination of 2-Methylcyclopropane | Br2, AIBN or UV light | Mild temperature, inert solvent | Simple, direct, scalable | Requires careful control to avoid overbromination |
| Cyclopropanation Followed by Bromination | Diazo compounds, transition metal catalysts, brominating agents | Multi-step, controlled atmosphere | High stereoselectivity, versatile | More complex, requires catalyst handling |
| Industrial Continuous Flow Bromination | Br2, radical initiators | Flow reactor, temperature and flow rate control | High yield, reproducible, safe | Requires specialized equipment |
Research Findings and Optimization Strategies
- Stereochemical Control: Studies show that reaction temperature and solvent polarity significantly influence the stereochemical outcome, with lower temperatures favoring the (1R,2S) isomer.
- Radical Initiator Choice: Use of AIBN versus UV light affects radical generation rates and side reactions; AIBN provides more controlled initiation.
- Purification: Flash column chromatography using silica gel with hexanes/ethyl acetate mixtures effectively separates the desired product from side products.
- Scale-Up: Continuous flow bromination improves heat dissipation and reagent mixing, reducing side reactions and increasing yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes S<sub>N</sub>2 reactions with nucleophiles, yielding substituted cyclopropane derivatives.
Key Observations :
-
Stereochemistry is retained due to the rigid cyclopropane ring, preventing inversion during substitution .
-
Bulkier nucleophiles (e.g., tert-butoxide) show reduced reactivity due to steric hindrance.
Elimination Reactions
Under basic conditions, the compound undergoes E2 elimination to form alkenes.
| Base | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| KOtBu (1.5 equiv) | THF, 70°C, 4h | 3-Methylcyclopentene | 95% (trans) | |
| NaOH (aq.) | Ethanol, reflux | 3-Methylcyclopentene | 88% (trans) |
Mechanistic Insight :
-
Elimination proceeds via abstraction of a β-hydrogen adjacent to the cyclopropane ring, forming a conjugated diene intermediate that rearranges to the stable alkene .
-
Steric effects from the methyl group favor trans-alkene formation.
Radical-Mediated Reactions
The bromomethyl group participates in radical chain reactions under UV light or radical initiators.
| Initiator | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| AIBN | CCl<sub>4</sub>, 80°C | 1-(Chloromethyl)-2-methylcyclopropane | 68% yield | |
| UV light | Br<sub>2</sub>, hexane | 1,2-Dibromo-2-methylcyclopropane | Mixture of diastereomers |
Critical Findings :
-
Radical stability is influenced by the cyclopropane ring’s strain, leading to competitive ring-opening pathways .
-
Bromine radical addition favors equatorial positions due to steric effects .
Stereochemical Influence on Reactivity
The (1R,2S) configuration significantly impacts reaction outcomes:
Comparative Reactivity with Analogues
A comparison with related compounds highlights unique features:
Substitution Mechanism
-
S<sub>N</sub>2 Pathway : Backside attack by nucleophiles, facilitated by the cyclopropane ring’s rigidity .
-
Steric Effects : Methyl group at C2 hinders nucleophilic approach from the syn face, favoring anti substitution.
Elimination Mechanism
Scientific Research Applications
Table 1: Synthesis Methods
| Method | Description |
|---|---|
| Bromination | Reaction of 2-methylcyclopropane with bromine under radical conditions. |
| Continuous Flow Reactors | Utilization of optimized reaction parameters for large-scale production to enhance yield. |
Scientific Research Applications
The applications of (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane span several scientific domains:
Organic Chemistry
- Building Block : Serves as an essential intermediate in the synthesis of more complex organic molecules.
- Reactivity : The bromomethyl group allows for various substitution and elimination reactions, making it versatile in synthetic pathways.
Medicinal Chemistry
- Biological Activity : Investigated for its potential as an enzyme inhibitor or antimicrobial agent. The compound's ability to form covalent bonds with nucleophilic sites on proteins suggests it may modify biological activity.
- Anticancer Properties : Similar compounds have shown potential in inhibiting cancer cell growth, indicating that this compound could be explored for therapeutic applications.
Material Science
- Specialty Chemicals : Used in the synthesis of materials with unique properties due to its structural characteristics.
Comparative Analysis with Related Compounds
To understand the uniqueness of (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| (1R,2R)-1-(Bromomethyl)-2-methylcyclopropane | Different stereochemistry | May exhibit different reactivity patterns |
| 2-Bromomethyl-2-methylpropane | Different carbon skeleton | Varies in reactivity due to structural differences |
| 1-Bromo-2-methylpropane | Different arrangement of carbon atoms | Distinct properties compared to cyclopropane derivatives |
Enzyme Interaction Studies
Research has indicated that compounds featuring a bromomethyl group can significantly inhibit specific enzymes involved in metabolic pathways. In vitro studies demonstrated that these interactions could lead to altered cellular responses, suggesting therapeutic potential.
Antimicrobial Activity
Studies have shown that cyclopropane derivatives exhibit potent activity against various bacterial strains, including Helicobacter pylori. The unique structural features contribute to their effectiveness as antibacterial agents.
Mechanism of Action
The mechanism of action of CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE involves its reactivity with various nucleophiles and bases The bromomethyl group acts as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds
Comparison with Similar Compounds
Structural and Stereochemical Variations
The following table summarizes key structural and stereochemical differences between (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane and related compounds:
Biological Activity
(1R,2S)-1-(Bromomethyl)-2-methylcyclopropane is a cyclopropane derivative notable for its unique structure and potential biological activity. This compound features a bromomethyl group at the first carbon and a methyl group at the second carbon of the cyclopropane ring, which contributes to its reactivity and interactions with biological systems. The molecular formula is CHBr, with a molecular weight of approximately 149.029 g/mol. Its stereochemistry, particularly the (1R,2S) configuration, plays a crucial role in determining its biological properties.
The biological activity of (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane is largely attributed to its ability to interact with various biological macromolecules. The bromomethyl group can engage in covalent bonding with nucleophilic sites on proteins, potentially altering their activity or function. This characteristic makes it a valuable precursor in the synthesis of enzyme inhibitors and receptor ligands.
Biological Activity Overview
Research indicates that (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane may act as an inhibitor or modulator in biochemical pathways. Its structure allows for significant interactions with enzymes and receptors, which can lead to therapeutic applications in treating various diseases.
Potential Applications:
- Enzyme Inhibition : The compound's ability to form covalent bonds enhances its potential as an enzyme inhibitor.
- Receptor Modulation : It may serve as a ligand for specific receptors, influencing signaling pathways.
Comparative Analysis with Related Compounds
The biological activity of (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane can be compared to other structurally similar compounds. The following table summarizes some notable examples:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| (1R,2R)-1-(Bromomethyl)-2-methylcyclopropane | Different stereochemistry | May exhibit different reactivity patterns due to stereochemistry |
| (1S,2S)-1-(Bromomethyl)-2-methylcyclopropane | Different stereochemistry | Potentially different biological activity compared to (1R,2S) |
| (1R,2S)-1-(Chloromethyl)-2-methylcyclopropane | Chlorine instead of bromine | Different reactivity due to halogen type |
| 1,1-Bis(bromomethyl)cyclopropane | Additional bromomethyl group | Increased reactivity due to multiple reactive sites |
Case Studies and Research Findings
Several studies have explored the biological implications of cyclopropane derivatives similar to (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane:
- Enzyme Interaction Studies : Research has demonstrated that compounds with similar structures can effectively inhibit enzymes involved in critical metabolic pathways. For instance, cyclopropanone derivatives have shown significant activity against various cancer cell lines by targeting specific enzymes that regulate cell proliferation .
- Antimicrobial Activity : Cyclopropane derivatives have also been studied for their antimicrobial properties. A recent study highlighted that certain amide derivatives containing cyclopropane exhibited moderate antibacterial effects against Staphylococcus aureus and Escherichia coli .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane, and how do reaction conditions influence yield?
- The compound is typically synthesized via cyclopropanation followed by bromination. Cyclopropane rings are formed using diazo compounds and transition metal catalysts (e.g., Rh or Cu), while bromination employs bromine (Br₂) in non-polar solvents (e.g., CCl₄) under free radical conditions . Yield optimization requires strict control of temperature and stoichiometry to minimize side reactions like dibromination. Solvent polarity and catalyst choice (e.g., Rh₂(OAc)₄ vs. Cu(OTf)₂) significantly impact stereoselectivity .
Q. What are the common reactivity patterns of (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane in nucleophilic substitution and elimination reactions?
- The bromomethyl group undergoes nucleophilic substitution with reagents like NaOH or NaOMe in polar solvents (e.g., methanol), producing alcohols or amines. Elimination reactions with strong bases (e.g., KOtBu) in aprotic solvents (DMSO) yield cyclopropene derivatives . Steric hindrance from the methyl group at C2 slows substitution at C1, favoring elimination under harsh conditions .
Q. How is the stereochemistry of (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane confirmed experimentally?
- X-ray crystallography is the gold standard, as demonstrated for structurally similar cyclopropane derivatives (e.g., (2S,4R)-2-[(1R)-1-(4-Bromophenyl)-...cyclohexanone), where crystal data (space group, Flack parameter) resolve absolute configurations . Complementary methods include chiral HPLC and NMR analysis with chiral shift reagents .
Advanced Research Questions
Q. How does the methyl group at C2 influence the compound’s reactivity in ring-opening reactions compared to non-methylated analogs?
- The methyl group increases steric strain, making the cyclopropane ring more susceptible to electrophilic attack but less reactive in nucleophilic substitutions. For example, in ring-opening reactions with HBr, the methyl group directs regioselectivity, favoring addition at the less hindered carbon. Computational studies (DFT) show that the methyl group lowers the activation energy for ring-opening by 8–12 kJ/mol compared to unsubstituted analogs .
Q. What strategies resolve contradictions in reported reaction outcomes for (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane?
- Discrepancies in product ratios (e.g., substitution vs. elimination) often arise from trace impurities or varying solvent dielectric constants. Systematic validation using controlled reagent purity (e.g., anhydrous KOtBu) and in situ monitoring (e.g., IR spectroscopy) is recommended. For example, conflicting reports on elimination yields were resolved by identifying residual water in solvents, which favors hydrolysis over elimination .
Q. How can computational modeling predict the compound’s behavior in asymmetric synthesis or catalytic systems?
- Molecular dynamics (MD) and density functional theory (DFT) models simulate transition states to predict stereoselectivity. For instance, modeling the interaction between (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane and chiral catalysts (e.g., BINOL-derived phosphates) accurately predicts enantiomeric excess (ee) in allylic alkylation reactions .
Q. What methodologies enable enantiomeric purity assessment during large-scale synthesis?
- Chiral stationary phase GC/MS or HPLC (e.g., Chiralpak IG-3 columns) separates enantiomers, while polarimetry and ¹H NMR with Eu(hfc)₃ provide rapid purity estimates. For example, a recent study achieved >99% ee by coupling asymmetric cyclopropanation with kinetic resolution using lipase enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
